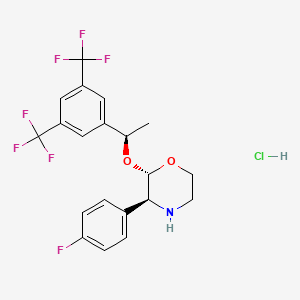
3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyclopropylmethoxy group and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate reagents. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but with a difluoromethoxy group instead of a methoxy group.
Thiophene derivatives: Other thiophene-based compounds with different substituents on the ring.
Uniqueness
3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropylmethoxy and methoxy groups on the thiophene ring, along with the carboxylic acid group, makes it a versatile compound for various applications.
特性
分子式 |
C10H12O4S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4S/c1-13-8-4-7(9(15-8)10(11)12)14-5-6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12) |
InChIキー |
RRQHMLDNMZQWFC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


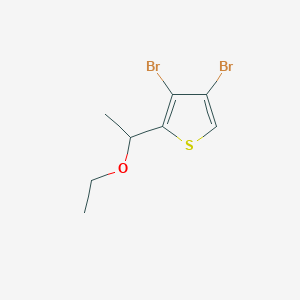
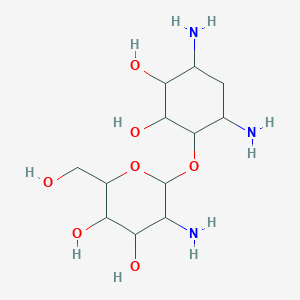

![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)



(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)
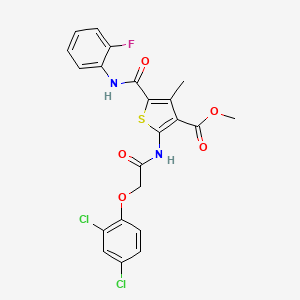
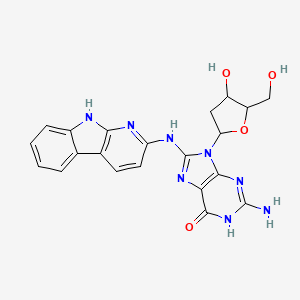

![2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane](/img/structure/B12063713.png)
